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Compound of Interest

Compound Name: (R)-3-Methoxypiperidine

Cat. No.: B1588678 Get Quote

(R)-3-Methoxypiperidine is a chiral heterocyclic compound of significant interest within the

pharmaceutical and chemical research sectors. As a substituted piperidine, it belongs to a

class of compounds that are ubiquitous in natural products and synthetic drugs. The true value

of this molecule lies in its specific stereochemistry; the (R)-configuration at the C3 position

provides a defined three-dimensional architecture. This makes it a crucial chiral building block,

or intermediate, for the synthesis of complex, enantiomerically pure bioactive compounds.[1][2]

Its application is particularly prominent in the development of drugs targeting the central

nervous system, where precise molecular geometry is paramount for selective interaction with

biological targets like enzymes and receptors.[1][3] This guide offers a comprehensive

overview of its chemical identity, synthesis, applications, and handling for professionals in

research and development.

Core Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

identity and physical characteristics. (R)-3-Methoxypiperidine is identified by a unique CAS

number and several synonyms used across chemical databases and suppliers.
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Identifier Value Source

CAS Number 651341-54-7 [4][5]

Molecular Formula C₆H₁₃NO [4][5]

Molecular Weight 115.17 g/mol [4][6]

Synonyms

(R)-3-Methoxy-piperidine;

(3R)-3-methoxypiperidine;

Piperidine, 3-methoxy-, (3R)-

[5]

SMILES CO[C@H]1CCCNC1 [4]

InChI Key
MRWRHHSVHWCISU-

ZCFIWIBFSA-N
[5]

Its physical properties dictate its handling, storage, and reaction conditions. As an air-sensitive

and potentially flammable liquid, appropriate precautions are necessary.

Property Value Source

Appearance Colorless Liquid [5][7]

Boiling Point
149.9 °C @ 760 mmHg

(racemic)
[8]

Density 0.93 g/cm³ [8]

Flash Point 49.7 °C [8]

pKa 9.35 ± 0.10 (Predicted) [7][8]

Storage Conditions
2-8°C, sealed in dry, keep in

dark place
[4][8]

Stereoselective Synthesis: A Mechanistic Approach
The synthesis of enantiomerically pure (R)-3-Methoxypiperidine is critical to its utility. Simply

reacting piperidine with methanol would yield a racemic mixture, which is less valuable for

developing stereospecific drugs.[7] A superior and more controlled strategy involves starting
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with a chiral precursor. The most common approach is the Williamson ether synthesis,

beginning with the commercially available and enantiopure (R)-3-hydroxypiperidine.

Causality Behind the Experimental Design:

N-Protection: The secondary amine in the piperidine ring is nucleophilic and basic, and

would interfere with the subsequent etherification step. It can be deprotonated by the strong

base or react with the methylating agent. Therefore, it must first be "protected" by converting

it into a less reactive functional group. The tert-butyloxycarbonyl (Boc) group is an ideal

choice due to its stability under basic conditions and its straightforward removal under acidic

conditions.

Alkoxide Formation: The hydroxyl group at C3 is not nucleophilic enough to readily react with

a methylating agent. A strong base, such as sodium hydride (NaH), is required to

deprotonate the alcohol, forming a highly reactive alkoxide intermediate.

Methylation (Sₙ2 Reaction): The resulting alkoxide acts as a potent nucleophile, attacking a

methylating agent like methyl iodide (CH₃I) in a classic Sₙ2 reaction to form the desired

methoxy ether.

Deprotection: Finally, the Boc protecting group is removed by treatment with a strong acid,

such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.

Experimental Protocol: Synthesis via Williamson
Etherification
Step 1: N-Boc Protection of (R)-3-hydroxypiperidine

Dissolve (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).

Add a base (e.g., triethylamine) to scavenge the acid byproduct.

Slowly add Di-tert-butyl dicarbonate (Boc)₂O at 0°C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with aqueous solutions to remove impurities, then dry and

concentrate to yield N-Boc-(R)-3-hydroxypiperidine.

Step 2: O-Methylation

Dissolve the N-Boc-(R)-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF).

Cool the solution to 0°C and carefully add sodium hydride (NaH, 60% dispersion in mineral

oil) portion-wise.

Stir the mixture for 30-60 minutes to allow for complete deprotonation.

Add methyl iodide (CH₃I) dropwise.

Allow the reaction to stir at room temperature overnight.

Quench the reaction carefully with water, and extract the product into an organic solvent.

Purify the crude product via column chromatography to obtain N-Boc-(R)-3-
methoxypiperidine.

Step 3: N-Boc Deprotection

Dissolve the purified N-Boc-(R)-3-methoxypiperidine in a solvent like dichloromethane.

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

Stir at room temperature for 1-2 hours until the reaction is complete.

Concentrate the mixture under reduced pressure.

Neutralize with a base (e.g., aq. NaOH) and extract the final product, (R)-3-
Methoxypiperidine, into an organic solvent. Or, if the hydrochloride salt is desired, triturate

with ether to precipitate the salt.

Synthesis Workflow Diagram
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Caption: Synthetic route to (R)-3-Methoxypiperidine.

Applications in Drug Discovery and Development
The primary application of (R)-3-Methoxypiperidine is as a high-value intermediate in the

synthesis of pharmaceuticals.[3] Its rigid, chiral structure is incorporated into larger molecules

to confer specific biological activities and improve pharmacological properties.
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Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs

that act on the CNS. The specific stereochemistry of (R)-3-Methoxypiperidine is crucial for

creating enantiomerically pure drugs for neurological and psychiatric disorders, such as

antidepressants and antipsychotics.[2][3] This stereochemical purity helps to maximize

efficacy and minimize off-target side effects.[3]

Kinase Inhibitors: Derivatives of (R)-3-methoxypiperidine are vital intermediates for

synthesizing kinase inhibitors, particularly those targeting Janus kinase (JAK).[1] JAK

inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases. The

defined stereochemistry is essential for achieving selective and effective binding to the

kinase's active site.[1]

Research and Novel Therapeutics: Beyond established drug classes, it is used in organic

synthesis to construct novel and complex molecules for exploratory research.[2] Scientists

utilize it to study receptor-ligand interactions and investigate drug metabolism, helping to

design the next generation of therapeutic agents.[2]

Logical Flow in Drug Development
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Caption: Role of (R)-3-Methoxypiperidine in drug development.

Safety, Handling, and Storage
Proper handling of (R)-3-Methoxypiperidine is essential for laboratory safety. It is classified as

an irritant and is harmful if swallowed.[6][7] It may also cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

chemical-resistant gloves, safety goggles, and a lab coat.[7]
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Storage: The compound is air-sensitive and should be stored in a tightly sealed container

under an inert atmosphere (e.g., argon or nitrogen).[7][8] It should be kept in a cool, dry, and

dark place, with recommended temperatures between 2-8°C.[4][8]

Fire Safety: As a flammable liquid, it must be kept away from open flames, sparks, and other

sources of ignition.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

2. (R)-3-Methoxypiperidine [myskinrecipes.com]

3. (R)-3-Methoxypiperidine hydrochloride [myskinrecipes.com]

4. 651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]

5. (R)-3-Methoxypiperidine | CymitQuimica [cymitquimica.com]

6. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. chembk.com [chembk.com]

8. lookchem.com [lookchem.com]

To cite this document: BenchChem. [Introduction: The Significance of (R)-3-
Methoxypiperidine in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588678#r-3-methoxypiperidine-cas-number-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1588678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

